5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

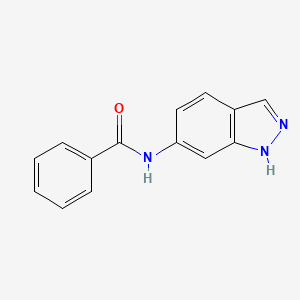

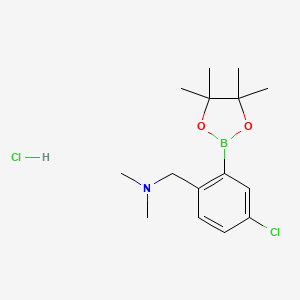

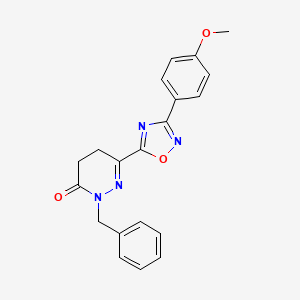

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl is a chemical compound with the CAS Number: 2096332-71-5 and a linear formula of C15H24BCl2NO2 .

Molecular Structure Analysis

The IUPAC name for this compound is [4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine hydrochloride . The InChI code is 1S/C15H23BClNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H .Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of organoboron compounds with organic halides or triflates in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.08 . It is stored under refrigerated conditions .Aplicaciones Científicas De Investigación

Phosphorescence Properties of Arylboronic Esters

Arylboronic esters, similar in structure to 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl, exhibit long-lived room-temperature phosphorescence in the solid state. This discovery is notable because phosphorescent organic molecules typically require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations have shown that such molecules undergo out-of-plane distortion in the T1 excited state, which contributes to their phosphorescence. This finding suggests potential applications in the development of new phosphorescent materials without the need for heavy atoms (Shoji et al., 2017).

Chemical Synthesis Enhancements

5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl, may contribute to advancements in chemical synthesis. Arylboronic esters have been utilized in various synthetic pathways, including the dimethylzinc-promoted vinylation of nitrones, yielding N-allylic hydroxylamines with excellent efficiency. This indicates the potential of arylboronic esters in facilitating novel synthetic routes and improving existing methodologies in organic chemistry (Pandya et al., 2003).

Solid-State Protection Chemistry

The reactivity of phenylboronic acid with various organic compounds in the solid state has been explored, demonstrating an efficient method for the protection of diamines, anthranilic acid, diols, and polyols without the need for catalysts or auxiliaries. This waste-free approach could be particularly valuable for sensitive compounds that are difficult to purify, suggesting that similar boronic esters could be used in protective syntheses to streamline the preparation of complex organic molecules (Kaupp et al., 2003).

Drug Delivery and Medical Applications

Given the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH, these compounds, including 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester, HCl, could be investigated for drug delivery applications, especially where controlled release in response to specific biological conditions is desired. The rate of hydrolysis can be influenced by the pH and the substituents on the aromatic ring, which could be tailored for specific pharmacological purposes (Achilli et al., 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains . This allows them to modulate the activity of these targets.

Mode of Action

The compound’s mode of action is likely related to its ability to form boronate esters with diol-containing biological targets . This interaction can modulate the activity of the target, leading to changes in cellular processes.

Biochemical Pathways

Boronic acids and their esters are versatile compounds used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a fundamental process in organic synthesis .

Pharmacokinetics

It’s important to note that the stability and bioavailability of boronic acids and their esters can be influenced by factors such as ph and the presence of diols .

Action Environment

The action of 5-Chloro-2-(dimethylaminomethyl)phenylboronic acid, pinacol ester hydrochloride can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could vary depending on the pH of its environment .

Propiedades

IUPAC Name |

1-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BClNO2.ClH/c1-14(2)15(3,4)20-16(19-14)13-9-12(17)8-7-11(13)10-18(5)6;/h7-9H,10H2,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYKGHYGFPHXRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)CN(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)

![2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2875203.png)

![4-[(E)-2-[1-[(3-methoxyphenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B2875206.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)

![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)

![8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2875215.png)

![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)